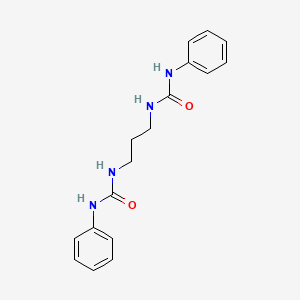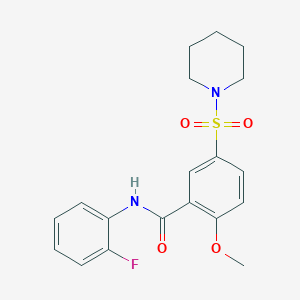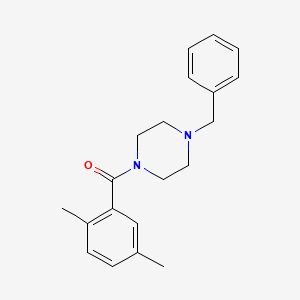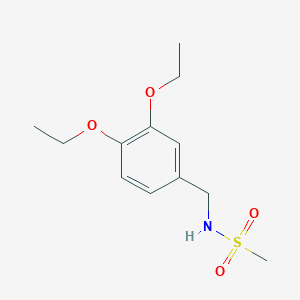
1,1'-Trimethylenebis(3-phenylurea)
Descripción general
Descripción
1,1’-Trimethylenebis(3-phenylurea) is an organic compound with the molecular formula C20H18N4O2 It is a derivative of phenylurea, characterized by the presence of two phenylurea groups connected by a trimethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Trimethylenebis(3-phenylurea) can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with a diamine. The general synthetic route involves the following steps:
Preparation of Diamine: The diamine precursor is synthesized by reacting a suitable dicarboxylic acid with ammonia or an amine.
Reaction with Phenyl Isocyanate: The diamine is then reacted with phenyl isocyanate under controlled conditions to form the desired product.
The reaction conditions typically involve the use of an inert solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,1’-Trimethylenebis(3-phenylurea) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Trimethylenebis(3-phenylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1,1’-Trimethylenebis(3-phenylurea) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Trimethylenebis(3-phenylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,1’-Trimethylenebis(3-phenylurea) can be compared with other phenylurea derivatives, such as:
1,1’-Dimethyl-3-phenylurea: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1,1’-Diphenylurea: Lacks the trimethylene bridge, resulting in different physical and chemical properties.
1,1’-Diethyl-3-phenylurea: Another derivative with different alkyl groups, affecting its solubility and interaction with biological targets.
The uniqueness of 1,1’-Trimethylenebis(3-phenylurea) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
1-phenyl-3-[3-(phenylcarbamoylamino)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHAOFBORGNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967004 | |
| Record name | N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5257-91-0 | |
| Record name | N',N'''-Propane-1,3-diylbis(N-phenylcarbamimidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4693253.png)


![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4693275.png)
![(2E)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B4693278.png)
![7,9-DINITRODIBENZO[B,F]OXEPIN-2-YL METHYL ETHER](/img/structure/B4693288.png)
![4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4693292.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4693309.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)
![ETHYL 3-[(1,2-OXAZOL-3-YL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE](/img/structure/B4693325.png)
![2-CHLORO-6-FLUOROBENZYL [4-PROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4693335.png)
